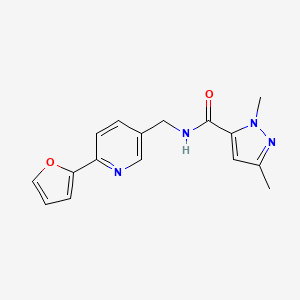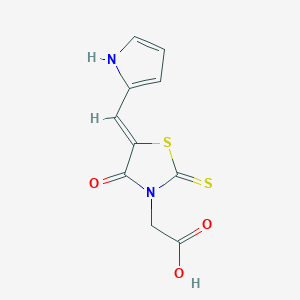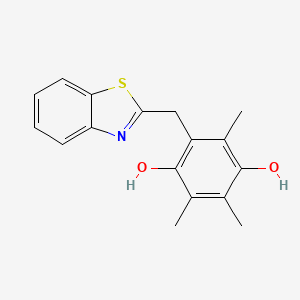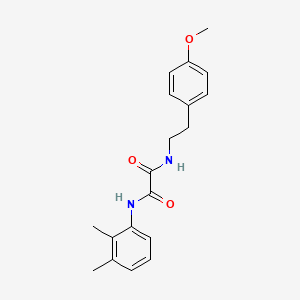
1-(2-methoxyethyl)-3-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2-methoxyethyl)-3-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)urea is a chemical compound that has gained significant attention in scientific research due to its potential application in the field of medicine. This compound belongs to the class of urea derivatives and has shown promising results in various studies.
Scientific Research Applications
Hydrogelation and Anion Tuning
- Hydrogelation Applications: A study by Lloyd and Steed (2011) discusses the formation of hydrogels from a related urea compound, highlighting the importance of anion identity in tuning the gels' physical properties. This research underlines the potential of urea derivatives in creating hydrogels with customizable mechanical properties, which can be critical for biomedical applications, such as tissue engineering and drug delivery systems. (Lloyd & Steed, 2011)
Antiproliferative Agents in Cancer Research
- Targeting P53 in Cancer: Bazin et al. (2016) identified a urea derivative displaying cytostatic activity against non-small cell lung cancer cell lines, emphasizing the compound's role in the reactivation of mutant p53. This discovery is pivotal for developing therapies targeting specific cancer cell lines with mutated p53, a common alteration in various cancers. (Bazin et al., 2016)
Synthesis of Heterocyclic Compounds
- Novel Synthesis Approaches: Research by Vicentini et al. (2000) provides insights into the synthesis of isoxazole and pyrazole derivatives, showcasing the versatility of urea derivatives in constructing complex heterocyclic frameworks. Such methodologies can be instrumental in generating new chemical entities for further pharmacological evaluation. (Vicentini et al., 2000)
Chemical Property Modification
- Modifying Chemical Properties: The study of Wigandia urens by Cao et al. (2003) illustrates the isolation of compounds with activity against the chemokine receptor CCR5. Although not directly mentioning the specific urea compound, this research highlights the broader context of modifying chemical properties to achieve desired biological activities, suggesting the potential of urea derivatives in medicinal chemistry. (Cao et al., 2003)
Antimicrobial Activity
- Synthesis and Antimicrobial Activity: Studies by Nassar et al. (2015) and others have explored the synthesis of various urea derivatives, assessing their antimicrobial activities. These efforts underscore the potential of such compounds in addressing microbial resistance, paving the way for new antibiotics and antifungal agents. (Nassar et al., 2015)
properties
IUPAC Name |
1-(2-methoxyethyl)-3-[2-(3-pyrazin-2-ylpyrazol-1-yl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N6O2/c1-21-9-6-17-13(20)16-5-8-19-7-2-11(18-19)12-10-14-3-4-15-12/h2-4,7,10H,5-6,8-9H2,1H3,(H2,16,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORSRJGORWQNKJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)NCCN1C=CC(=N1)C2=NC=CN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-methoxyethyl)-3-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2821022.png)
![(4,4-Difluorocyclohexyl)-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]methanone](/img/structure/B2821023.png)



![4-benzoyl-N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2821030.png)

![3-[4-(Furan-2-carbonyl)piperazin-1-yl]-1-methylpyrrolidin-2-one](/img/structure/B2821032.png)
![N-[1-(4-methoxybenzenesulfonyl)piperidin-4-ylidene]hydroxylamine](/img/structure/B2821033.png)
![4-(4-methylbenzenesulfonyl)-N-[(oxolan-2-yl)methyl]-2-phenyl-1,3-oxazol-5-amine](/img/structure/B2821034.png)
![1-butyl-1H-benzo[d]imidazol-5-amine dihydrochloride](/img/no-structure.png)

![2-[7-(2,2-dimethylpropyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanyl-N-(furan-2-ylmethyl)acetamide](/img/structure/B2821045.png)
